6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a propan-2-yloxy group. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the quinoline ring.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Propan-2-yloxylation: Incorporation of the propan-2-yloxy group.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-isopropoxy-4-methylquinoline: Shares structural similarities but differs in the substitution pattern on the quinoline ring.
4-hydroxy-2-quinolones: A related class of compounds with diverse biological activities and applications.
Uniqueness
6-bromo-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H22BrNO3 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
6-bromo-4-(3-methoxy-2-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C23H22BrNO3/c1-13(2)28-23-16(9-6-10-20(23)27-3)17-12-21(26)25-22-15-8-5-4-7-14(15)19(24)11-18(17)22/h4-11,13,17H,12H2,1-3H3,(H,25,26) |
InChI Key |
DTIMRGFXFISWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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